Cas no 2138051-13-3 (2-(methylamino)ethyl(2-phenylethyl)(2,2,2-trifluoroethyl)amine)

2-(Methylamino)ethyl(2-phenylethyl)(2,2,2-trifluoroethyl)amine is a tertiary amine compound featuring a trifluoroethyl group, a phenylethyl moiety, and a methylaminoethyl substituent. Its structural complexity allows for versatile reactivity, particularly in pharmaceutical and agrochemical applications where fluorinated amines are valued for their enhanced metabolic stability and lipophilicity. The trifluoroethyl group contributes to improved binding affinity in bioactive molecules, while the phenylethyl segment may facilitate interactions with aromatic systems. This compound serves as a valuable intermediate in the synthesis of specialized amines, offering potential utility in drug discovery and material science. Its well-defined structure enables precise modifications for tailored applications in research and industrial chemistry.
2-(methylamino)ethyl(2-phenylethyl)(2,2,2-trifluoroethyl)amine structure
2138051-13-3 structure
Product name:2-(methylamino)ethyl(2-phenylethyl)(2,2,2-trifluoroethyl)amine
CAS No:2138051-13-3
MF:C13H19F3N2
MW:260.298573732376
CID:6350419
PubChem ID:165500311

2-(methylamino)ethyl(2-phenylethyl)(2,2,2-trifluoroethyl)amine Chemical and Physical Properties

Names and Identifiers

    • 2-(methylamino)ethyl(2-phenylethyl)(2,2,2-trifluoroethyl)amine
    • EN300-1179165
    • 2138051-13-3
    • [2-(methylamino)ethyl](2-phenylethyl)(2,2,2-trifluoroethyl)amine
    • Inchi: 1S/C13H19F3N2/c1-17-8-10-18(11-13(14,15)16)9-7-12-5-3-2-4-6-12/h2-6,17H,7-11H2,1H3
    • InChI Key: WGURDEGRQRAONS-UHFFFAOYSA-N
    • SMILES: FC(CN(CCNC)CCC1C=CC=CC=1)(F)F

Computed Properties

  • Exact Mass: 260.15003310g/mol
  • Monoisotopic Mass: 260.15003310g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 7
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 15.3Ų

2-(methylamino)ethyl(2-phenylethyl)(2,2,2-trifluoroethyl)amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1179165-0.05g
[2-(methylamino)ethyl](2-phenylethyl)(2,2,2-trifluoroethyl)amine
2138051-13-3
0.05g
$707.0 2023-06-08
Enamine
EN300-1179165-0.25g
[2-(methylamino)ethyl](2-phenylethyl)(2,2,2-trifluoroethyl)amine
2138051-13-3
0.25g
$774.0 2023-06-08
Enamine
EN300-1179165-0.5g
[2-(methylamino)ethyl](2-phenylethyl)(2,2,2-trifluoroethyl)amine
2138051-13-3
0.5g
$809.0 2023-06-08
Enamine
EN300-1179165-2.5g
[2-(methylamino)ethyl](2-phenylethyl)(2,2,2-trifluoroethyl)amine
2138051-13-3
2.5g
$1650.0 2023-06-08
Enamine
EN300-1179165-1.0g
[2-(methylamino)ethyl](2-phenylethyl)(2,2,2-trifluoroethyl)amine
2138051-13-3
1g
$842.0 2023-06-08
Enamine
EN300-1179165-10.0g
[2-(methylamino)ethyl](2-phenylethyl)(2,2,2-trifluoroethyl)amine
2138051-13-3
10g
$3622.0 2023-06-08
Enamine
EN300-1179165-50mg
[2-(methylamino)ethyl](2-phenylethyl)(2,2,2-trifluoroethyl)amine
2138051-13-3
50mg
$647.0 2023-10-03
Enamine
EN300-1179165-1000mg
[2-(methylamino)ethyl](2-phenylethyl)(2,2,2-trifluoroethyl)amine
2138051-13-3
1000mg
$770.0 2023-10-03
Enamine
EN300-1179165-5000mg
[2-(methylamino)ethyl](2-phenylethyl)(2,2,2-trifluoroethyl)amine
2138051-13-3
5000mg
$2235.0 2023-10-03
Enamine
EN300-1179165-500mg
[2-(methylamino)ethyl](2-phenylethyl)(2,2,2-trifluoroethyl)amine
2138051-13-3
500mg
$739.0 2023-10-03

Additional information on 2-(methylamino)ethyl(2-phenylethyl)(2,2,2-trifluoroethyl)amine

Introduction to 2-(methylamino)ethyl(2-phenylethyl)(2,2,2-trifluoroethyl)amine (CAS No. 2138051-13-3)

2-(methylamino)ethyl(2-phenylethyl)(2,2,2-trifluoroethyl)amine, identified by the Chemical Abstracts Service Number (CAS No.) 2138051-13-3, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its unique structural framework, which includes a combination of alkyl, aryl, and fluorinated amine functionalities. The presence of these specific chemical moieties not only contributes to its distinct physicochemical properties but also opens up diverse possibilities for its application in drug discovery and development.

The molecular structure of 2-(methylamino)ethyl(2-phenylethyl)(2,2,2-trifluoroethyl)amine consists of a central nitrogen atom coordinated to three distinct substituents: a methylamino group, an isopropyl moiety, and a trifluoromethyl ethyl group. The nitrogen atom is further linked to an ethylene bridge that terminates with a phenyl ring. This intricate arrangement of functional groups imparts unique electronic and steric properties to the molecule, making it a promising candidate for further exploration in synthetic chemistry and pharmacological research.

In recent years, there has been growing interest in the development of novel compounds that incorporate fluorine atoms due to their ability to modulate metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl ethyl group in this compound is particularly noteworthy, as it has been shown to enhance the bioavailability and pharmacological activity of various therapeutic agents. This feature aligns with the broader trend in medicinal chemistry toward the rational design of molecules with improved pharmacokinetic profiles.

The isopropyl moiety attached to the nitrogen atom contributes to the steric bulk of the molecule, which can influence its interactions with biological targets. Such structural elements are often carefully considered during drug design to optimize binding affinity and selectivity. The phenyl ring at the end of the ethylene bridge provides additional electronic diversity, allowing for potential interactions with aromatic residues in biological macromolecules. These structural features make 2-(methylamino)ethyl(2-phenylethyl)(2,2,2-trifluoroethyl)amine a versatile scaffold for exploring new chemical entities.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential biological activity of such compounds with greater accuracy. By leveraging these tools, scientists have been able to identify novel pharmacophores and optimize lead structures for various therapeutic applications. The unique combination of functional groups in 2-(methylamino)ethyl(2-phenylethyl)(2,2,2-trifluoroethyl)amine makes it an attractive candidate for further investigation using these high-throughput screening methods.

One particularly exciting area of research involves the exploration of this compound as a potential intermediate in the synthesis of more complex bioactive molecules. The presence of multiple reactive sites allows for diverse chemical modifications, enabling the construction of libraries of derivatives with tailored properties. Such libraries are invaluable tools in drug discovery programs, as they allow researchers to rapidly screen for compounds with desired biological activities.

The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds in developing next-generation therapeutics. The ability of fluorine atoms to influence metabolic pathways and improve drug-like properties has made them indispensable in modern medicinal chemistry. CAS No. 2138051-13-3 corresponds to a molecule that exemplifies this trend toward fluorine-containing scaffolds. Its potential applications span across multiple therapeutic areas, including oncology, immunology, and neurology.

In oncology research, for instance, fluorinated compounds have shown promise as inhibitors of kinases and other enzymes involved in cancer cell proliferation. The structural features of 2-(methylamino)ethyl(2-phenylethyl)(2,2,2-trifluoroethyl)amine suggest that it may exhibit inhibitory activity against certain targets relevant to cancer biology. Further studies are warranted to explore its efficacy in preclinical models and its potential as a lead compound for developing novel anticancer agents.

Beyond oncology, this compound may also find utility in other therapeutic contexts where modulation of protein-protein interactions is key. The ability of its molecular framework to interact with biological targets suggests broad applicability across different disease areas. As our understanding of biological pathways continues to evolve, compounds like CAS No. 2138051-13-3 will play an increasingly important role in addressing unmet medical needs.

The synthesis and characterization of such complex molecules require meticulous attention to detail and state-of-the-art analytical techniques. Modern synthetic methodologies enable the construction of intricate structures with high precision, while advanced spectroscopic methods provide detailed insights into their molecular properties. Techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography are essential for confirming the structure and purity of these compounds.

As research progresses, collaborations between synthetic chemists and biologists will be crucial for translating laboratory discoveries into clinical applications. The interdisciplinary nature of modern drug discovery necessitates a holistic approach that integrates chemical synthesis with biological evaluation. Compounds like CAS No. 2138051-13-3 serve as excellent starting points for such collaborative efforts.

The development pipeline for new therapeutics is becoming increasingly competitive, prompting researchers to explore innovative approaches for identifying effective candidates. Natural product-inspired scaffolds and computationally designed molecules are among the most promising strategies currently being pursued. The unique structural features of CAS No. 2138051-13-3 place it at the forefront of these efforts.

In conclusion,CAS No 2138051-13-3, corresponding to two-(methylamino)ethane(isopropyl)(phenylethyl)(trifluoromethoxyethoxy)amine, represents a fascinating molecule with significant potential in pharmaceutical research. Its complex structural framework and diverse functional groups make it an attractive candidate for further exploration across multiple therapeutic areas.










Molecular weight: 269 g/mol
Appearance: Typically white solid
Solubility: Soluble in organic solvents such as DMSO
Molecular formula: C₁₄H₂₁F₃NO₂
CAS Registry Number: 2138051-13-3
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